2-Azido-1-bromo-4-chlorobenzene
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Overview
Description
2-Azido-1-bromo-4-chlorobenzene is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound has gained significant attention in the scientific community due to its unique physical and chemical properties. It is an aryl halide, containing both bromine and chlorine substituents on a benzene ring, along with an azido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . Another method involves the use of N-bromosuccinimide for bromination and triphenylphosphine dibromide for chlorination .
Industrial Production Methods
Industrial production methods for 2-Azido-1-bromo-4-chlorobenzene are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azido group can be reduced to an amine, and the bromo and chloro groups can be involved in oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Azido-1-bromo-4-chlorobenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-4-chlorobenzene involves its reactivity due to the presence of the azido, bromo, and chloro groups. These groups can participate in various chemical reactions, leading to the formation of new compounds. The azido group, in particular, is known for its ability to undergo click chemistry reactions, which are widely used in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Azido-1-bromo-4-chlorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity compared to other bromochlorobenzenes. This makes it particularly useful in applications requiring bioorthogonal chemistry and click reactions .
Properties
IUPAC Name |
2-azido-1-bromo-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMFNQWRALCSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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